2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS3/c1-10-19-14-15(26-10)13(11-5-3-2-4-6-11)21-22-16(14)25-9-12(23)20-17-18-7-8-24-17/h2-8H,9H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYOYYWXHQJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyridazine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically achieved by reacting the thiazolopyridazine core with a thiol compound under mild conditions.
Acetamide Group Introduction: The final step involves the attachment of the acetamide group to the thiazole ring. This is usually done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the thiazole ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound 21 (2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide) shares the thioacetamide-thiazol-2-yl motif but replaces the thiazolo[4,5-d]pyridazine core with a pyrimidoindole system. However, the synthetic yield for compound 21 was low (21.1%), suggesting challenges in stabilizing the pyrimidoindole scaffold during coupling reactions .
Thiazolo[4,5-d]pyrimidine Derivatives
Compounds 19 and 20 from Molecules (2014) feature a thiazolo[4,5-d]pyrimidine core substituted with coumarin or chromenone moieties. Unlike the target compound, these derivatives include additional fused rings (e.g., chromen-2-one), which may improve solubility due to polar oxygen atoms. However, steric bulk from these groups could hinder binding to compact active sites .
Substituent Variations
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
This analog () replaces the phenyl group at position 7 with a 2-thienyl moiety and substitutes the thiazol-2-yl group with a 4-chlorophenyl. The 4-chlorophenyl substituent may improve metabolic stability compared to the thiazol-2-yl group, albeit at the cost of reduced hydrogen-bonding capacity .
N-Methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
This derivative () lacks the thiazol-2-ylamine group, instead terminating in a methylated acetamide. This highlights the critical role of the thiazol-2-yl group in the parent compound’s hypothesized bioactivity .
Research Implications
Biological Activity
The compound 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological properties, backed by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole and pyridazine moiety linked through a thioether bond to an acetamido group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 946255-52-3 |
| Solubility | Moderate in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, including the reaction of thiazole derivatives with acetamides under controlled conditions to optimize yield and purity. Techniques such as refluxing with hydrazine hydrate have been noted for their effectiveness in similar thiazole derivatives .
Anticancer Properties
Research indicates that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that this compound effectively reduces viability in A549 lung cancer cells and C6 glioma cells .
Table: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.3 |
| C6 | 15.7 |
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Activity : The thiazole derivatives have been recognized for their antioxidant properties, reducing oxidative stress within cells, which is often elevated in cancerous tissues .
Case Studies
A notable study evaluated the anticancer effects of various thiazole derivatives, including our compound of interest. The experiment utilized several assays to assess cytotoxicity and apoptosis induction:
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide, and what reagents are critical for key steps?
The synthesis typically involves multi-step reactions starting with thiazole and pyridazine precursors. Critical steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize thioamide intermediates .
- Acetamide coupling : Acyl chlorides or active esters react with the thiazol-2-amine moiety under basic conditions (e.g., pyridine or triethylamine) .
- Thioether linkage : Nucleophilic substitution at the 4-position of the thiazolo[4,5-d]pyridazine core using mercaptoacetamide derivatives .
Example protocol:
Prepare 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one via P₂S₅-mediated cyclization.
Introduce the thioether group via reaction with 2-mercapto-N-(thiazol-2-yl)acetamide in DMF at 80°C.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advanced Synthesis: Reaction Condition Optimization
Q. Q2. How can researchers optimize reaction yields and purity for this compound, especially when scaling up?
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s reaction design framework .
- In-line analytics : Monitor reactions in real-time using HPLC or FTIR to detect intermediates and adjust conditions dynamically .
Example optimization case : Replacing DMF with acetonitrile reduced side-product formation by 30% in thioether coupling steps .
Basic Biological Activity Screening
Q. Q3. What biological activities are associated with this compound’s structural analogs, and which assays are recommended for preliminary screening?
Analogous thiazolo[4,5-d]pyridazine derivatives exhibit:
- Antimicrobial activity : MIC assays against S. aureus and C. albicans (e.g., broth microdilution) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ranging 5–20 µM .
- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Table 1 : Activity Data for Structural Analogs
| Compound Modification | Activity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| 7-Thiophene substitution | 12.4 ± 1.2 | HeLa cells | |
| N-(4-Fluorobenzyl) acetamide | 8.9 ± 0.8 | EGFR kinase |
Advanced Mechanistic Studies
Q. Q4. How can researchers elucidate the mechanism of action for this compound, particularly in kinase inhibition?
- Structural biology : Co-crystallize the compound with target kinases (e.g., EGFR) to resolve binding modes via X-ray crystallography .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream signaling pathways affected in treated cells .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions over 100-ns trajectories to assess stability and key residue interactions .
Structural Characterization Challenges
Q. Q5. What analytical techniques are essential for resolving structural ambiguities in this compound, especially regioisomeric impurities?
- 2D NMR (HSQC, HMBC) : Assign ¹H-¹³C correlations to confirm thiazole-pyridazine fusion and acetamide regiochemistry .
- High-resolution mass spectrometry (HRMS) : Detect low-abundance impurities (e.g., oxidation byproducts) with <1 ppm mass accuracy .
- X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry and packing motifs .
Addressing Data Contradictions
Q. Q6. How should researchers reconcile conflicting biological activity data across studies, such as variable IC₅₀ values?
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity .
- Control for solvent effects : DMSO concentrations >1% can artificially inflate IC₅₀ values; use vehicle controls .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers statistically .
Stability and Storage
Q. Q7. What strategies ensure compound stability during long-term storage and experimental use?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the thioether bond .
- In-use stability : Prepare fresh DMSO stock solutions (<1 month old) to avoid oxidation artifacts .
- Degradation monitoring : Use UPLC-PDA at 254 nm to track degradation peaks over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
